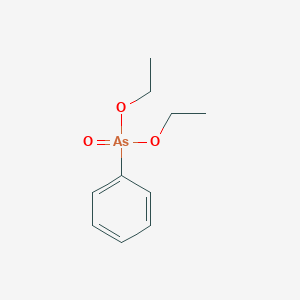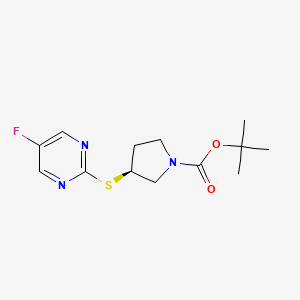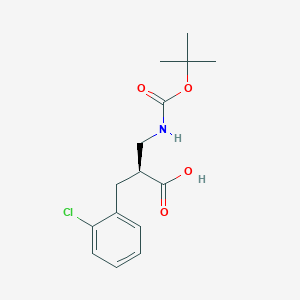
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid is a compound of interest in organic chemistry and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorobenzyl moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the chlorobenzyl moiety. One common method involves the reaction of (s)-3-amino-2-(2-chlorobenzyl)propanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chlorobenzyl moiety to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
科学的研究の応用
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science.
作用機序
The mechanism of action of Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The chlorobenzyl moiety can participate in various interactions, including hydrophobic interactions and π-π stacking, which are crucial in binding to biological targets.
類似化合物との比較
Similar Compounds
- Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid
- Boc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid
- Boc-(s)-3-amino-2-(2-iodobenzyl)propanoic acid
Uniqueness
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid is unique due to the presence of the chlorobenzyl moiety, which imparts specific chemical properties such as reactivity towards nucleophiles and the ability to form specific interactions with biological targets. This makes it a valuable compound in the synthesis of pharmaceuticals and biologically active molecules.
特性
分子式 |
C15H20ClNO4 |
|---|---|
分子量 |
313.77 g/mol |
IUPAC名 |
(2S)-2-[(2-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChIキー |
IUNCSGRILLTZRZ-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1Cl)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


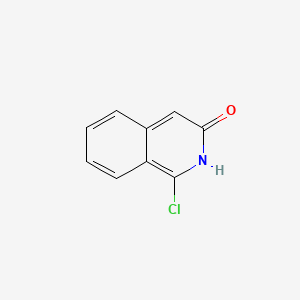
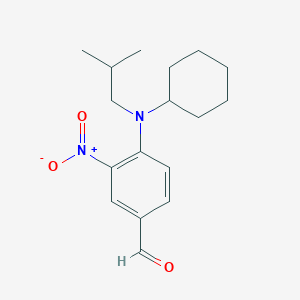
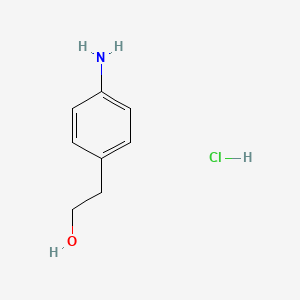
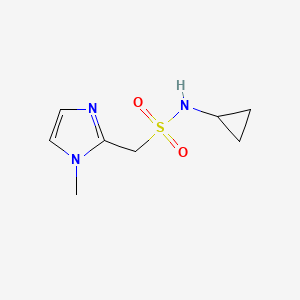
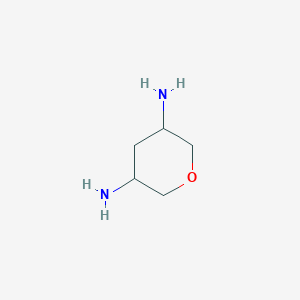


![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)
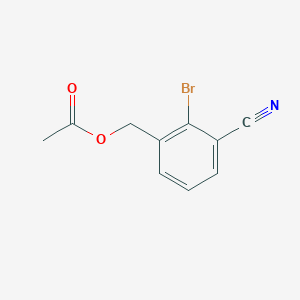

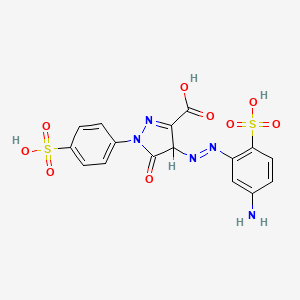
![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
